N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide
Description
N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide is an N,N-disubstituted acetamide derivative characterized by an ethoxymethyl (-CH₂-O-CH₂CH₃) group and a 3-methylphenyl (C₆H₄-CH₃-3-) group attached to the nitrogen atom of the acetamide backbone (CH₃CO-NR₂). Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated based on analogous compounds) . The ethoxymethyl group introduces steric bulk and moderate lipophilicity, while the 3-methylphenyl substituent contributes to aromatic interactions.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(ethoxymethyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-9-13(11(3)14)12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
BXZQRVVUQIVMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(C1=CC=CC(=C1)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
- Substituent Impact: Ethoxymethyl: Enhances solubility in organic solvents compared to alkyl chains . Chloro/Trichloromethyl: Increase electrophilicity and reactivity (e.g., herbicidal activity in acetochlor) . Aromatic vs. Heterocyclic Groups: Pyridine or cyanophenyl substituents (e.g., in SARS-CoV-2 inhibitors) enable hydrogen bonding and target binding .
Physical Properties
Comparative physical properties of selected acetamides:
- Trends :
- Bulky substituents (e.g., ethoxymethyl) likely reduce melting points due to disrupted crystal packing.
- Electron-withdrawing groups (e.g., Cl, CN) increase polarity and melting points .
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